Cas no 921475-05-0 (2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}acetonitrile)

2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}acetonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-(5-methoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetonitrile
- AKOS024626720
- 921475-05-0
- SR-01000910716-1
- F2094-0097
- SR-01000910716
- 2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile
- 2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetonitrile
- 2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}acetonitrile
-
- Inchi: 1S/C12H12N4O3/c1-7-6-14-10-8(9(7)19-3)11(17)16(5-4-13)12(18)15(10)2/h6H,5H2,1-3H3
- InChI Key: YYPKPSBKEUTDSB-UHFFFAOYSA-N
- SMILES: C(#N)CN1C(=O)N(C)C2=NC=C(C)C(OC)=C2C1=O
Computed Properties
- Exact Mass: 260.09094026g/mol
- Monoisotopic Mass: 260.09094026g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 444
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 86.5Ų
- XLogP3: 0.2
2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2094-0097-2mg |
2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetonitrile |
921475-05-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2094-0097-25mg |
2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetonitrile |
921475-05-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2094-0097-5μmol |
2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetonitrile |
921475-05-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2094-0097-4mg |
2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetonitrile |
921475-05-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2094-0097-15mg |
2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetonitrile |
921475-05-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2094-0097-20μmol |
2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetonitrile |
921475-05-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2094-0097-3mg |
2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetonitrile |
921475-05-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2094-0097-1mg |
2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetonitrile |
921475-05-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2094-0097-30mg |
2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetonitrile |
921475-05-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2094-0097-10μmol |
2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetonitrile |
921475-05-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 |
2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}acetonitrile Related Literature
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
Additional information on 2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}acetonitrile
Recent Advances in the Study of 2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}acetonitrile (CAS: 921475-05-0)
The compound 2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}acetonitrile (CAS: 921475-05-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its pyridopyrimidine core and cyanoacetate side chain, exhibits promising biological activities, particularly in the modulation of key enzymatic pathways. Recent studies have explored its potential as a scaffold for drug development, focusing on its interactions with various biological targets.
One of the most notable findings in recent literature is the compound's role as a potent inhibitor of protein kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 921475-05-0 exhibit selective inhibition against cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. The study highlighted the compound's ability to bind to the ATP-binding pocket of CDK2, with an IC50 value in the low micromolar range. This discovery opens new avenues for the development of targeted cancer therapies, particularly for malignancies driven by aberrant CDK activity.
Further investigations into the pharmacological properties of 921475-05-0 have revealed its potential as an anti-inflammatory agent. Research conducted by a team at the University of Cambridge in 2024 showed that the compound can effectively suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The mechanism appears to involve the modulation of the NF-κB signaling pathway, suggesting that 921475-05-0 could be a valuable candidate for treating chronic inflammatory diseases.
In addition to its therapeutic potential, recent synthetic chemistry studies have focused on optimizing the production of 921475-05-0. A paper in Organic Process Research & Development (2024) described a novel, high-yield synthesis route that reduces the number of steps and improves overall efficiency. This advancement is particularly significant for scaling up production, as it addresses previous challenges related to low yields and purification difficulties. The new method employs a one-pot cascade reaction, which has been shown to achieve yields exceeding 80%.
Despite these promising developments, challenges remain in the clinical translation of 921475-05-0. Pharmacokinetic studies indicate that the compound has moderate bioavailability and a relatively short half-life in vivo, necessitating further structural modifications to enhance its drug-like properties. Researchers are currently exploring prodrug strategies and formulation technologies to overcome these limitations. Preliminary results from animal models suggest that nanoparticle-based delivery systems could significantly improve the compound's therapeutic index.
In conclusion, 2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}acetonitrile (CAS: 921475-05-0) represents a versatile scaffold with multiple therapeutic applications. Its dual role as a kinase inhibitor and anti-inflammatory agent makes it particularly attractive for drug discovery programs. Ongoing research aims to refine its pharmacological profile and develop derivatives with enhanced efficacy and safety. As these efforts progress, 921475-05-0 is poised to make significant contributions to the field of precision medicine.
921475-05-0 (2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}acetonitrile) Related Products
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)




